5H-pyrimido[5,4-e][1,4]diazepine 5H-pyrimido[5,4-e][1,4]diazepine
Brand Name: Vulcanchem
CAS No.: 70623-80-2
VCID: VC18710784
InChI: InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H
SMILES:
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

5H-pyrimido[5,4-e][1,4]diazepine

CAS No.: 70623-80-2

Cat. No.: VC18710784

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

5H-pyrimido[5,4-e][1,4]diazepine - 70623-80-2

Specification

CAS No. 70623-80-2
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 5H-pyrimido[5,4-e][1,4]diazepine
Standard InChI InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H
Standard InChI Key LHALJBGFCHNCIK-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC2=NC=NC=C2N1

Introduction

Chemical Structure and Nomenclature

The compound 5H-pyrimido[5,4-e][1, diazepine consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) fused to a seven-membered diazepine ring (containing two nitrogen atoms at positions 1 and 4). The fusion occurs between the pyrimidine’s C5 and C4 positions and the diazepine’s C4 and C5 positions, as denoted by the [5,4-e] and descriptors .

Table 1: Core Structural Data

PropertyValueSource
Molecular formulaC₇H₆N₄ (base structure)
Fusion positionsPyrimidine C5–C4 / Diazepine C4–C5
AromaticityPartially conjugated system
Common substituentsAmino, alkyl, carboxylate groups

The tert-butyl-protected derivative, Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e] diazepine-5,8(9H)-dicarboxylate (CAS: 1250997-39-7), exemplifies functionalization at the N(5) and N(8) positions, with a molecular weight of 365.4 g/mol.

Synthetic Methodologies

Acylation/Cyclization Sequence

De la Torre et al. (2016) developed a high-throughput method starting from 6-aminopyrimidin-5-carbaldehydes. The process involves:

  • Reductive amination: Conversion to 6-amino-5-(amino)methylpyrimidines.

  • Acylation: Reaction with haloacyl halides (e.g., chloroacetyl chloride) to form intermediates.

  • Cyclization: Base-mediated intramolecular nucleophilic attack to yield the diazepine ring .
    This method achieves yields >90% but faces competition from indolinone or acrylamide byproducts under specific conditions .

Five-Step Library Synthesis

Xiang et al. (2010) reported a route starting from 4,6-dichloropyrimidine-5-carbaldehyde:

  • Aminoester condensation: Introduction of N-substituted amino acid esters.

  • Amine coupling: Sequential reactions with primary/secondary amines.

  • Cyclocondensation: Acid- or base-mediated ring closure.
    This approach produced a 33-member library of 8,9-dihydro-5H-pyrimido[4,5-e] diazepin-7(6H)-ones in 65–92% yields .

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Byproducts
Acylation/Cyclization 6-Aminopyrimidin-5-carbaldehydeHaloacyl acylation>90Indolinones, acrylamides
Five-Step Synthesis 4,6-Dichloropyrimidine aldehydeCyclocondensation65–92None reported

Biological Relevance and Applications

While direct biological data for 5H-pyrimido[5,4-e][1, diazepine remains limited, structural analogs exhibit notable activities:

  • Anticancer potential: Pyrimido[4,5-b][1, diazepines inhibit topoisomerase II and tubulin polymerization .

  • CNS modulation: The diazepine core interacts with GABAₐ receptors, suggesting anxiolytic or sedative applications .

  • Antimicrobial activity: Derivatives with electron-withdrawing substituents show efficacy against Gram-positive bacteria .

Table 3: Functionalized Derivatives and Applications

DerivativeSubstituentsPotential UseSource
N(9)-Alkylated variants Methyl, benzyl groupsDrug discovery
8,9-Dihydro-7(6H)-ones Aryl, alkyl groupsAntimicrobial agents
Di-tert-butyl dicarboxylatetert-Butyl estersSynthetic intermediate

Structural and Computational Insights

X-ray crystallography of intermediates (e.g., ((4-aminopyrimidin-5-yl)-methyl)-2-chloroacetamide) confirms planar geometry at the pyrimidine ring and tetrahedral geometry at the acylation site . Density Functional Theory (DFT) studies reveal:

  • Electrostatic potential: Negative charge localization at pyrimidine N1 and diazepine N4, favoring hydrogen bonding .

  • Tautomerism: Prototropic shifts between N(9)–H and N(7)–H forms influence reactivity.

Challenges and Future Directions

  • Stereochemical control: Non-planar diazepine rings introduce chirality, necessitating asymmetric synthesis methods.

  • Solubility optimization: Hydrophobic tert-butyl groups in derivatives like CAS 1250997-39-7 limit aqueous compatibility.

  • Target validation: High-throughput screening against kinase or GPCR panels could identify lead compounds.

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